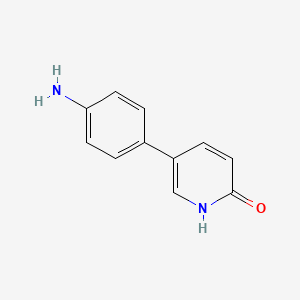
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoxaborole moiety, which is known for its biological activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 6-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxaborole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxaborole derivatives, such as:
Tavaborole: Used as an antifungal agent.
Crisaborole: Used in the treatment of eczema.
AN2690: Investigated for its antifungal properties.
Uniqueness
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is unique due to its specific structure, which combines the benzoxaborole moiety with a 3-methylbenzamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H14BNO3 |
|---|---|
Molekulargewicht |
267.09 g/mol |
IUPAC-Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14BNO3/c1-10-3-2-4-11(7-10)15(18)17-13-6-5-12-9-20-16(19)14(12)8-13/h2-8,19H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
TZWVRYGWVIHAHH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)


![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)




